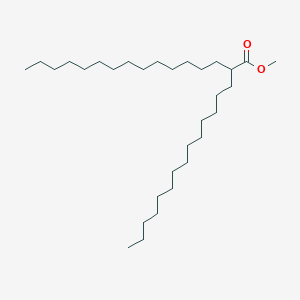
Methyl 2-(tetradecyl)hexadecanoate
Vue d'ensemble
Description
Methyl 2-(tetradecyl)hexadecanoate, also known as this compound, is a useful research compound. Its molecular formula is C31H62O2 and its molecular weight is 466.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 2-(tetradecyl)hexadecanoate, a fatty acid methyl ester, has garnered interest in recent years due to its potential biological activities. This article synthesizes various research findings on its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
This compound is an ester derived from hexadecanoic acid (palmitic acid) and tetradecanol. Its structure can be represented as follows:
- Chemical Formula : C_{30}H_{60}O_{2}
- Molecular Weight : 456.72 g/mol
- Functional Groups : Ester group, long-chain fatty acids
1. Anti-Inflammatory Activity
Research indicates that fatty acid methyl esters, including this compound, exhibit significant anti-inflammatory properties. A study highlighted the ability of hexadecanoic acid methyl ester to inhibit phospholipase A2, a key enzyme in the inflammatory pathway. This inhibition can lead to reduced production of inflammatory mediators such as prostaglandins and leukotrienes .
- Mechanism of Action : The anti-inflammatory effects are primarily attributed to the modulation of cytokine release and inhibition of inflammatory pathways.
- Case Study : In vitro studies showed that compounds similar to this compound significantly reduced levels of TNF-α and IL-6 in macrophage cultures .
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness against multidrug-resistant bacteria has been particularly noted.
- Research Findings : A study reported that hexadecanoic acid methyl ester exhibited antibacterial activity comparable to conventional antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
- In Vitro Testing : The minimum inhibitory concentration (MIC) for these bacteria was found to be as low as 32 µg/mL, indicating potent antimicrobial efficacy.
3. Anticancer Activity
The potential anticancer properties of this compound have begun to be explored, with promising results.
- Cell Line Studies : In vitro assays using MCF-7 breast cancer cells revealed that treatment with fatty acid methyl esters led to significant cell growth inhibition. The percentage of inhibition reached up to 78% at higher concentrations (500 µg/mL) .
- Mechanisms Identified : The anticancer activity is believed to be linked to the induction of apoptosis and cell cycle arrest in cancer cells .
Data Tables
Below is a summary table of the biological activities associated with this compound:
Propriétés
IUPAC Name |
methyl 2-tetradecylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30(31(32)33-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h30H,4-29H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKLNUAHWKOEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














